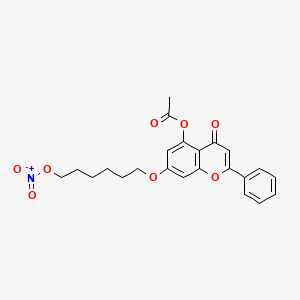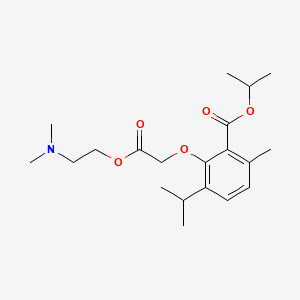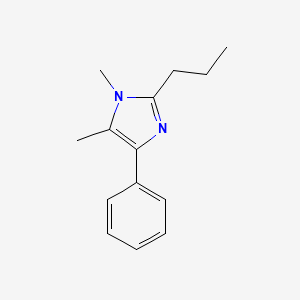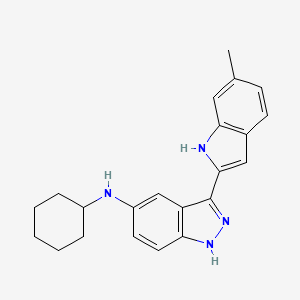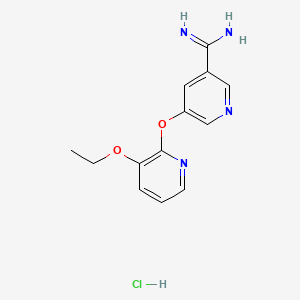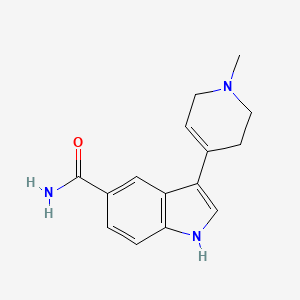![molecular formula C16H12Cl2N2O4S B13941954 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid CAS No. 531543-15-4](/img/structure/B13941954.png)
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid is a chemical compound with the molecular formula C16H12Cl2N2O4S. It is known for its role as a potent and selective inhibitor of the transient receptor potential melastatin member 4 (TRPM4) channel . This compound has shown significant neuroprotective activity against glutamate-induced neurodegeneration .
準備方法
The synthesis of 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoic acid with 2-chlorophenoxyacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is utilized in cell biology research to investigate the role of TRPM4 channels in cellular processes.
Medicine: Due to its neuroprotective properties, it is studied for potential therapeutic applications in neurodegenerative diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves the inhibition of the TRPM4 channel. By blocking this channel, the compound prevents the influx of calcium ions into cells, thereby protecting against calcium-induced cellular damage. This mechanism is particularly relevant in the context of neuroprotection, where excessive calcium influx can lead to neuronal cell death .
類似化合物との比較
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid can be compared with other TRPM4 inhibitors and related compounds:
4-(4-chlorophenoxy)benzoic acid: This compound shares structural similarities but lacks the carbamothioyl group, which may affect its potency and selectivity.
2-Amino-4-chlorobenzoic acid: Another structurally related compound, but with different functional groups that alter its chemical properties and biological activity.
The unique combination of functional groups in this compound contributes to its specificity and effectiveness as a TRPM4 inhibitor, distinguishing it from other similar compounds .
特性
CAS番号 |
531543-15-4 |
|---|---|
分子式 |
C16H12Cl2N2O4S |
分子量 |
399.2 g/mol |
IUPAC名 |
4-chloro-3-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-10-6-5-9(15(22)23)7-12(10)19-16(25)20-14(21)8-24-13-4-2-1-3-11(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChIキー |
MHBNGRDGJXRUFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

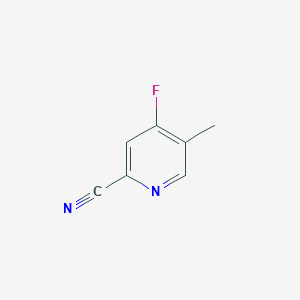
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)
